Journal Name:Macromolecules
Journal ISSN:0024-9297
IF:6.057
Journal Website:http://pubs.acs.org/journal/mamobx
Year of Origin:1968
Publisher:American Chemical Society (ACS)
Number of Articles Per Year:1022
Publishing Cycle:Biweekly
OA or Not:Not
Insights into the aggregation structure and physicochemical properties of heat-moisture treated wheat starch and its associated effects on noodle quality
Macromolecules ( IF 6.057 ) Pub Date: 2023-05-18 , DOI: 10.1016/j.jcs.2023.103704
In this work, impacts of heat moisture treatment (HMT) on the aggregation structure and physicochemical properties of wheat starch were investigated, and relationship between starch physicochemical properties and quality performance of noodles fortified with HMT-treated starches was revealed. Results show that HMT reduced the ordered degree of starch aggregation structures (e.g., crystalline and short-range ordered molecular structures) but increased their rigidity and thermostability, and in turn, retarded starch enzyme hydrolysis, swelling, breakdown, and reassociation during digestion, heating and cooling. Then, the limited swelling and reassociation ability of starch molecules after HMT may contribute to a weaker gel strength and herein a lower absorption, hardness, springiness, and chewiness of noodles. Notably, HMT-30 fortified noodles presented more obvious changes. Hence, it can be concluded that quality attributes of noodles could be tailored by modulating starch gel structure through HMT.
Detail
Preparation of germinated brown rice with high γ-aminobutyric acid content and short root by magnetic field treatment
Macromolecules ( IF 6.057 ) Pub Date: 2023-06-12 , DOI: 10.1016/j.jcs.2023.103720
This study aimed to prepare germinated brown rice (GBR) with high γ-aminobutyric acid (GABA) content and short root length. Brown rice (BR) was exposed to 10 mT magnetic field at 25 °C for 60 min, followed by incubating in GABA solutions (0–10 mM, 30 °C) for 24 h. After treatment, GABA content in GBR significantly increased from 16.43 to 25.64–50.54 mg/100 g, while root length was shorter than 3.0 mm. Although GABA-aminotransferase activity was reduced by 4.61%–16.14%, the absorption of exogenous GABA caused by higher electrical conductivity, increased cell membrane permeability and more root hairs was the dominant reason for GABA accumulation. The hyperaccumulation of GABA conversely retarded the positive effect of M on α-amylase activity, starch structure, and anti-oxidase activity, thus maintaining the root length at 2.03–2.45 mm. Overall, this study provided an efficient method for preparing GBR with high GABA content and short root.
Detail
The differentiation between condensed and hydrolyzable tannins with different molecular weights in affecting the rheological property of wheat flour-based dough
Macromolecules ( IF 6.057 ) Pub Date: 2023-03-10 , DOI: 10.1016/j.jcs.2023.103666
The rheological property of wheat flour-based dough (WFD) has an important influence on its processing characteristics, which is crucial to the end-products. With the aim of improving the rheological property of WFD, this study chose oligomeric proanthocyanidins (OPC) from grape seed and tannin acid (TA) as improvers and investigated their differentiation in affecting the rheological property of WFD. The addition of OPC and TA improved the rheological property of WFD through forming hydrogen bonds and hydrophobic forces with gluten. Tannins at a low concentration promoted the formation of a denser gluten network via forming new bonds with gluten, while high-concentration tannins disrupted the gluten network via breaking the disulfide bonds (S–S) in gluten. This concentration-dependent effect was a result of the competence between the formation of new bonds and the destruction of S–S in gluten. Compared to OPC, TA exerted a stronger influence on the rheological property of WFD, which was mainly due to their huge difference in molecular weight. This study may provide some theoretical guidance for the application of tannins in the wheat-related industry.
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Changes in the properties of major components of frozen raw noodles during frozen storage
Macromolecules ( IF 6.057 ) Pub Date: 2023-05-29 , DOI: 10.1016/j.jcs.2023.103712
Changes in the properties of major components (gluten protein and starch) of frozen raw noodles (FRN) during twelve-week frozen storage were investigated. Frozen storage induced quality deterioration to FRN. Increases in optimal cooking time and cooking loss of FRN were determined. The hardness of noodle texture increased in the first six weeks and then decreased. The gluten from FRN showed decreases in the glutenin fractions with prolonging frozen storage. The compliance (J) of the gluten tended to decrease after the third week, accompanied with increasing zero-shear viscosity (η). The rheological parameters indicate the gluten of FRN became stiffer and less flexible in the latter frozen storage. With prolonging frozen storage, the starch of FRN exhibited higher short-range ordered degrees, revealing the increasing compactness of starch structure which contributed to the longer optimal cooking time required for FRN. Increasing yield stress (σ0) values derived from steady rheological tests indicate the greater force required for the starch gel to initiate flow, which was corresponding to the higher noodle hardness after six weeks. It was concluded that frozen storage induced changes in quality properties of FRN by altering the gluten and starch components.
Detail
Effects of gluten-phenolic acids interaction on the gluten structure and functional properties of gluten and phenolic acids
Macromolecules ( IF 6.057 ) Pub Date: 2023-04-18 , DOI: 10.1016/j.jcs.2023.103682
Changes in gluten structure as well as in phenolic acid antioxidant properties after protein-acids complexes formation were analysed with application of spectroscopic techniques (Fourier Transform Infrared Spectroscopy, UV-VIS and fluorescence spectroscopy). Changes within gluten-acids complexes were correlated with chemical structures of acids belonging to hydroxybenzoic (4-hydroxybenzoic, protocatechuic, vanilic, syringic) and hydroxycinnamic group (p-coumaric, caffeic, ferulic, sinapic). Analysis showed that modification of gluten by hydroxybenzoic acids resulted in appearance of aggregated structures with simultaneous formation of hydrogen bonds between polypeptide chain and acid functional groups. It suggests that hydroxybenzoic acids are located between polypeptide chains. Therefore, after interaction with protein, a significant reduction in antioxidant activity of hydroxybenzoic acids was observed. Supplementation of gluten with hydroxycinnamic acids led to formation of a greater amount of pseudo-β-sheets. These acids can incorporate into gluten network less efficiently, therefore they exhibit higher antioxidant activity in the complexes, compared to hydroxybenzoic acids. Both groups of acids led to formation of greater amount of β-turns and α-helices within gluten structure which indicates that despite the fact that dough samples were taken after dough breakdown, gluten network is not completely destroyed. Basic secondary structures (β-turns and α-helices) can be stabilized by phenolic acids.
Detail
Utilizing surplus bread as an ingredient in dog food: Evaluating baking and extrusion processing on physicochemical properties and in vitro digestibility performance
Macromolecules ( IF 6.057 ) Pub Date: 2023-07-20 , DOI: 10.1016/j.jcs.2023.103741
This study probed the effects of integrating surplus bread crumbs (BC) into dog food formulations, examining the resulting influence on the rheological, physicochemical, and in vitro digestibility properties of the products processed using baking and extrusion methods. Increasing BC concentration led to increased mean cold viscosity values, decreased peak and paste viscosity, higher expansion indices, and lower bulk density. Lightness of the samples (L* values) increased significantly with higher BC ratios, resulting in lighter-colored products. The hardness of the extrudates ranged between 23.1 N and 49.4 N, and decreased with increasing BC ratios. This suggested changes in structural properties due to the addition of BC. Microstructural analysis using scanning electron microscopy demonstrated a more homogeneous matrix in BC containing samples, possibly due to interactions between the gelatinized starch and denatured gluten proteins from the BC. The in vitro apparent digestibility coefficients showed no significant variation in dry matter digestibility across BC ratios, while crude protein digestibility decreased and nitrogen-free extract digestibility increased with higher BC ratios. Specific Mechanical Energy (SME) values were found to be lower in BC-containing samples (p<0.05), indicating potential energy-saving benefits during the production process.
Detail
Inhibitory mechanism of sodium dihydrogen phosphate and ascorbic acid on browning in yellow alkaline noodles
Macromolecules ( IF 6.057 ) Pub Date: 2023-05-15 , DOI: 10.1016/j.jcs.2023.103706
The impacts and mechanisms of ascorbic acid (Vc) and sodium dihydrogen phosphate on the browning of yellow alkaline noodles were investigated. The combination of sodium dihydrogen phosphate and Vc was found to increase the L* value and decreased the number of dark spots, indicating a synergistic anti-browning effect. This combination reduced the activity of polyphenol oxidase (PPO) slightly but deceased the free quinone content significantly (P < 0.05) in noodles. The addition of sodium dihydrogen phosphate also maintained the anti-oxidation stability of Vc, as evidenced by the increased DPPH radical clearance rate in PPO-catechol systems after 24 h of storage. Quantum chemical calculations revealed that sodium dihydrogen phosphate formed hydrogen bonds with ascorbic acid at hydroxyls of carbon-carbon double bond, which protected the ascorbic acid to some degree. This finding suggested that the synergistic anti-browning capacity of sodium dihydrogen phosphate and Vc could be applied to the noodle processing industry.
Detail
Effects of tempering with phosphoric acid and potassium carbonate solutions on microbial load of wheat flour streams and quality properties of flour
Macromolecules ( IF 6.057 ) Pub Date: 2023-04-18 , DOI: 10.1016/j.jcs.2023.103684
The effects of tempering with phosphoric acid (PA) and potassium carbonate (PC) solutions on the microbial load and the quality of wheat flour and fresh noodles (FNs) were studied. With the increase of PA/PC concentration, total plate count (TPC) and mold and yeast count (MYC) of tempered wheat kernels and flour streams decreased significantly (p < 0.05), and 3B and 3M flour streams had the greatest microbial reduction. PA/PC tempering had little effect on grinding characteristics of wheat kernels. Specifically, the whiteness of the obtained straight-grade flour increased and polyphenol oxidase (PPO) activity decreased significantly (p < 0.05) and the pH and acidity changed slightly. RVA and Mixolab showed that the pasting viscosity decreased slightly after PA tempering, and the protein strength increased slightly after PC tempering. The initial microbial quantity and browning rate of FNs made from flour obtained from wheat tempered with PA/PC solutions decreased significantly (p < 0.05) and the texture characteristics of FNs were significantly enhanced (p < 0.05). The results showed that tempering with PA/PC solutions could effectively reduce the microbial content of flour streams without detrimental effects on the quality of flour and FNs.
Detail
Effects of co-fermentation on the release of ferulic acid and the rheological properties of whole wheat dough
Macromolecules ( IF 6.057 ) Pub Date: 2023-03-16 , DOI: 10.1016/j.jcs.2023.103669
In order to improve the poor rheological properties and stability of whole wheat dough (WWD) caused by bran, the co-fermentation technology by Lactobacillus plantarum LB-1 and yeast was used to release ferulic acid (FA) extensively in whole wheat flour and the effect of FA on the rheological qualities of WWD without fermentation was studied, aiming to improve the rheological properties of WWD with FA. The FA content, released extensively by the co-fermentation technology (1307.65 ± 10.26 μg/g), was significantly higher (P<0.05) than the traditional yeast fermentation (548.51 ± 12.78 μg/g) due to the production of higher levels of cell wall degrading enzymes and organic acids, which could significantly improve the viscoelasticity of WWD. Meanwhile, the resistance to extension of WWDFY was 14.28% higher than that of WWDY, and the extensibility of WWDFY 9.68% better than that of WWDYL. And the WWDFY showed a better recovery stability, a higher hardness, larger elasticity and better water holding capacity compared to WWDY. The results indicated that FA could significantly modify the rheological properties of WWD, providing a theoretical basis for producing whole wheat products with desirable quality.
Detail
Impact of basil seed gum on the textural, rheological properties, water state, gluten depolymerization and microstructure of frozen dough
Macromolecules ( IF 6.057 ) Pub Date: 2023-06-27 , DOI: 10.1016/j.jcs.2023.103728
This study aimed to investigate the impact of basil seed gum (BSG) on the textural, rheological properties, water state, gluten depolymerization and microstructure of the frozen dough during frozen storage. The results suggested that the addition of BSG improved the textural and rheological properties of frozen dough. It also significantly enhanced the bound water proportion and glutenin macropolymer (GMP) content of frozen dough. Meanwhile, BSG effectively decreased the content of free sulfhydryl and freezable water in the frozen dough, and also stabilized the secondary structure of gluten. The gluten-starch network of the frozen dough added with BSG was more continuous and uniform, suggesting that BSG could effectively mitigate the mechanical injury caused by ice crystals to the gluten network structure of frozen dough. Furthermore, after 60 days of frozen storage, the frozen dough added with 0.5% (w/w) BSG exhibited similar physicochemical properties and microstructure to the fresh dough without BSG. These results indicate that BSG can be used as a promising cryoprotectant in frozen dough.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学2区 POLYMER SCIENCE 高分子科学1区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
15.00 269 Science Citation Index Science Citation Index Expanded Not
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